azane;[(1R,2S,4S,5S)-4-[2-iodo-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate
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Overview
Description
Azane;[(1R,2S,4S,5S)-4-[2-iodo-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate is a complex organic compound with significant potential in various scientific fields. This compound features a unique bicyclic structure combined with a purine derivative, making it an interesting subject for research in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
MRS 2500 tetraammonium salt is a highly potent and selective antagonist of the platelet P2Y1 receptor . The P2Y1 receptor is a G-protein coupled receptor that plays a crucial role in platelet activation and aggregation, which are key processes in thrombus formation .
Mode of Action
MRS 2500 tetraammonium salt interacts with the P2Y1 receptor and inhibits its function . It does this by blocking the receptor’s ability to bind with its natural ligand, ADP . This prevents the receptor from activating and triggering the downstream processes that lead to platelet aggregation .
Biochemical Pathways
The primary biochemical pathway affected by MRS 2500 tetraammonium salt is the ADP-induced platelet aggregation pathway . By inhibiting the P2Y1 receptor, MRS 2500 tetraammonium salt prevents ADP from triggering this pathway, thereby inhibiting platelet aggregation . It also inhibits the upregulation of NTPDase1 by ATPγS .
Pharmacokinetics
It is soluble in water up to a concentration of 20 mm , which suggests that it could be readily absorbed and distributed in the body
Result of Action
The primary result of MRS 2500 tetraammonium salt’s action is the inhibition of platelet aggregation . By blocking the P2Y1 receptor, it prevents the activation of the biochemical pathways that lead to platelet aggregation . This has the overall effect of preventing thrombus formation .
Biochemical Analysis
Biochemical Properties
MRS 2500 tetraammonium salt plays a significant role in biochemical reactions, particularly those involving the platelet P2Y1 receptor . It interacts with this receptor and inhibits ADP-induced aggregation of human platelets . The nature of these interactions involves the binding of MRS 2500 tetraammonium salt to the P2Y1 receptor, thereby blocking its activation .
Cellular Effects
In terms of cellular effects, MRS 2500 tetraammonium salt influences cell function by inhibiting the upregulation of NTPDase1 by ATP γ S . This can impact cell signaling pathways and cellular metabolism, particularly in cells that rely on the P2Y1 receptor for signal transduction .
Molecular Mechanism
The molecular mechanism of MRS 2500 tetraammonium salt involves its binding interactions with the P2Y1 receptor . By acting as an antagonist, it prevents the activation of this receptor, thereby inhibiting subsequent biochemical reactions such as ADP-induced platelet aggregation .
Dosage Effects in Animal Models
The effects of MRS 2500 tetraammonium salt can vary with different dosages in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azane;[(1R,2S,4S,5S)-4-[2-iodo-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate involves multiple steps, including the formation of the bicyclic hexane structure and the attachment of the purine derivative. The enantioselective construction of the bicyclic scaffold is crucial, often achieved through stereoselective reactions starting from acyclic precursors .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to ensure high yield and purity, possibly through advanced techniques like continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
Azane;[(1R,2S,4S,5S)-4-[2-iodo-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the purine derivative or the bicyclic structure.
Reduction: This reaction can reduce functional groups within the compound.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups into the molecule.
Scientific Research Applications
Azane;[(1R,2S,4S,5S)-4-[2-iodo-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate has several scientific research applications:
Chemistry: Used as a model compound for studying stereoselective reactions and complex molecular architectures.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride
- 8-azabicyclo[3.2.1]octane derivatives
Uniqueness
Azane;[(1R,2S,4S,5S)-4-[2-iodo-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate is unique due to its combination of a purine derivative and a bicyclic hexane structure. This dual functionality allows it to interact with a wide range of molecular targets, making it a versatile compound for research and potential therapeutic applications.
Properties
IUPAC Name |
azane;[(1R,2S,4S,5S)-4-[2-iodo-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18IN5O8P2.4H3N/c1-15-10-9-11(18-12(14)17-10)19(5-16-9)7-2-8(27-29(23,24)25)13(3-6(7)13)4-26-28(20,21)22;;;;/h5-8H,2-4H2,1H3,(H,15,17,18)(H2,20,21,22)(H2,23,24,25);4*1H3/t6-,7+,8+,13+;;;;/m1..../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTFHHDVLNQSME-AVAGOIHISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C(=NC(=N1)I)N(C=N2)C3CC(C4(C3C4)COP(=O)(O)O)OP(=O)(O)O.N.N.N.N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=C2C(=NC(=N1)I)N(C=N2)[C@H]3C[C@@H]([C@]4([C@@H]3C4)COP(=O)(O)O)OP(=O)(O)O.N.N.N.N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30IN9O8P2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
629.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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